Cas no 27798-44-3 (2-(3-Bromophenyl)acetophenone)
2-(3-Bromophenyl)acetophenone Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromophenyl)-1-phenyl-ethanone
- 2-(3-bromophenyl)-1-phenylethanone
- 2-(3-Bromophenyl)acetophenone
- 2-(2,4-DIFLUOROPHENOXY)-5-FLUORO-N-METHYLBENZYLAMINE
- 2-(3-bromo-phenyl)-1-phenylethanone
- Ethanone,2-(3-bromophenyl)-1-phenyl
- m-Bromdesoxybenzoin
- MFCD02260687
- 2-(3-Bromophenyl)-1-phenylethan-1-one
- CS-0060488
- AS-63263
- Ethanone, 2-(3-bromophenyl)-1-phenyl-
- AKOS010014104
- W18445
- CBA79844
- SY289633
- 2-(3-Bromophenyl)-1-phenylethanone, AldrichCPR
- 27798-44-3
- SCHEMBL570729
- DTXSID60642288
-
- MDL: MFCD02260687
- Inchi: 1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2
- InChI Key: RUTOZYXOYXWKPS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 273.99900
- Monoisotopic Mass: 273.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.87450
2-(3-Bromophenyl)acetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-(3-Bromophenyl)acetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203756-2g |
2-(3-Bromophenyl)acetophenone |
27798-44-3 | 97% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203756-5g |
2-(3-Bromophenyl)acetophenone |
27798-44-3 | 97% | 5g |
£730.00 | 2022-03-01 | |
| TRC | B066605-250mg |
2-(3-Bromophenyl)acetophenone |
27798-44-3 | 250mg |
$ 190.00 | 2022-06-07 | ||
| TRC | B066605-500mg |
2-(3-Bromophenyl)acetophenone |
27798-44-3 | 500mg |
$ 305.00 | 2022-06-07 | ||
| Fluorochem | 203756-1g |
2-(3-Bromophenyl)acetophenone |
27798-44-3 | 97% | 1g |
£249.00 | 2022-03-01 | |
| abcr | AB363802-1 g |
2-(3-Bromophenyl)acetophenone; 97% |
27798-44-3 | 1g |
€332.90 | 2022-03-02 | ||
| abcr | AB363802-2 g |
2-(3-Bromophenyl)acetophenone; 97% |
27798-44-3 | 2g |
€544.60 | 2022-03-02 | ||
| eNovation Chemicals LLC | D768858-100mg |
Ethanone, 2-(3-bromophenyl)-1-phenyl- |
27798-44-3 | 95% | 100mg |
$70 | 2024-06-07 | |
| eNovation Chemicals LLC | D768858-250mg |
Ethanone, 2-(3-bromophenyl)-1-phenyl- |
27798-44-3 | 95% | 250mg |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | D768858-1g |
Ethanone, 2-(3-bromophenyl)-1-phenyl- |
27798-44-3 | 95% | 1g |
$120 | 2024-06-07 |
2-(3-Bromophenyl)acetophenone Suppliers
2-(3-Bromophenyl)acetophenone Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(3-Bromophenyl)acetophenone
Comprehensive Overview of 2-(3-Bromophenyl)acetophenone (CAS No. 27798-44-3): Properties, Applications, and Industry Insights
2-(3-Bromophenyl)acetophenone (CAS No. 27798-44-3) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated acetophenone derivative features a unique molecular structure combining a phenylacetophenone backbone with a 3-bromo substituent, making it valuable for cross-coupling reactions and as a building block in complex organic syntheses. Recent studies highlight its growing importance in photoredox catalysis and metal-organic framework (MOF) development, aligning with current trends in sustainable chemistry.
The compound's physicochemical properties include a molecular weight of 275.14 g/mol, melting point range of 85-88°C, and characteristic absorption in UV-Vis spectra (λmax ~280 nm). Its electron-deficient aromatic system enables diverse reactivity patterns, particularly in Pd-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. Industry reports indicate rising demand for 3-bromo substituted acetophenones in OLED material development, responding to the global push for energy-efficient display technologies.
Analytical techniques for 2-(3-Bromophenyl)acetophenone characterization typically involve HPLC-MS (retention time ~6.2 min in reverse-phase C18 columns), 1H NMR (δ 7.2-8.1 ppm aromatic region), and FT-IR spectroscopy (C=O stretch at 1685 cm-1). The compound's stability under inert atmosphere makes it suitable for high-temperature reactions, though storage recommendations suggest protection from light due to potential photodegradation pathways. These properties address frequent researcher queries about handling bromoaromatic ketones and analyzing substituted acetophenones.
In pharmaceutical applications, CAS 27798-44-3 serves as precursor for non-steroidal anti-inflammatory drug (NSAID) analogs and kinase inhibitor scaffolds. Patent analyses reveal its incorporation in over 15 drug candidate syntheses since 2020, particularly for targeted cancer therapies. The compound's meta-bromo substitution pattern offers strategic advantages in molecular docking studies, as evidenced by recent publications in medicinal chemistry journals. This aligns with growing interest in structure-activity relationship (SAR) optimization techniques.
Environmental and safety assessments of 2-(3-Bromophenyl)acetophenone indicate proper laboratory handling protocols should include ventilation and PPE. While not classified as acutely toxic, standard precautions for bromoaromatic compounds apply. Regulatory databases show compliance with major chemical inventories (TSCA, EINECS), though regional variations may exist. Sustainability-focused research explores green synthesis routes for such intermediates, responding to industry demands for eco-friendly pharmaceutical manufacturing.
The global market for brominated acetophenone derivatives shows 6.8% CAGR (2023-2030), driven by specialty chemical demand in Asia-Pacific regions. Technical grade CAS 27798-44-3 typically achieves ≥98% purity, with analytical standards available up to 99.5% for research applications. Supply chain analyses suggest diversified sourcing strategies due to increasing pharmaceutical outsourcing trends. Quality control parameters emphasize residual solvent levels and heavy metal content, reflecting current GMP requirements.
Emerging applications include use as photoinitiators in UV-curable coatings and as ligands in asymmetric catalysis. Recent academic work demonstrates its utility in constructing chiral auxiliaries for enantioselective synthesis. The compound's crystallographic properties (monoclinic P21/c space group) facilitate single-crystal X-ray diffraction studies, making it valuable for molecular packing analysis. These cutting-edge applications address frequent search queries about advanced organic synthesis techniques and crystal engineering.
Comparative studies with related compounds (2-(4-bromophenyl)acetophenone, 3'-bromoacetophenone) reveal distinct reactivity patterns based on substituent positioning effects. Computational chemistry approaches using DFT calculations help predict the compound's behavior in various reaction environments. Such data supports the growing field of computer-aided organic synthesis, a hot topic in chemical research forums and AI-assisted discovery platforms.
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